molecular formula C22H17Cl2NO2 B12639465 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-16-2

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B12639465
CAS No.: 919083-16-2
M. Wt: 398.3 g/mol
InChI Key: RCXRJTUIDZGPCE-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is an organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenoxy group, an anilino group, and a phenylbutenone moiety, which contribute to its unique chemical properties and biological activities.

Properties

CAS No.

919083-16-2

Molecular Formula

C22H17Cl2NO2

Molecular Weight

398.3 g/mol

IUPAC Name

3-[2-(2,6-dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C22H17Cl2NO2/c1-15(14-20(26)16-8-3-2-4-9-16)25-19-12-5-6-13-21(19)27-22-17(23)10-7-11-18(22)24/h2-14,25H,1H3

InChI Key

RCXRJTUIDZGPCE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one typically involves the reaction of 2,6-dichlorophenol with aniline to form 2-(2,6-dichlorophenoxy)aniline. This intermediate is then reacted with 1-phenylbut-2-en-1-one under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted anilino or phenoxy derivatives.

Scientific Research Applications

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one involves its interaction with cellular components such as proteins and DNA. The compound’s dichlorophenoxy and anilino groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, disrupting their normal function. This disruption can lead to the inhibition of fungal growth or bacterial replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one is unique due to its specific combination of dichlorophenoxy and anilino groups, which confer distinct chemical and biological properties

Biological Activity

3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one, also known by its CAS number 919083-16-2, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a phenylbutenone backbone with a dichlorophenoxy substituent, which may enhance its interaction with biological targets. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

  • Molecular Formula : C22H17Cl2NO2
  • Molecular Weight : 398.282 g/mol
  • LogP : 7.057 (indicating high lipophilicity) .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds structurally similar to 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one. For instance, derivatives with similar substitutions demonstrated significant activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentrations (MICs) for these compounds were comparable to standard antifungal agents like ketoconazole .

The mechanism by which these compounds exert their antifungal effects involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition occurs through the interaction with the CYP51 enzyme, which is essential for ergosterol biosynthesis. Compounds demonstrated up to 88% inhibition of ergosterol synthesis over 48 hours .

Cytotoxicity Studies

Cytotoxicity analyses have been performed on various cell lines, including NIH/3T3 mouse fibroblast cells. The IC50 values for related compounds ranged from 148.26 µM to 187.66 µM, indicating a relatively low cytotoxic effect on normal cells compared to their antifungal activity .

CompoundIC50 (μM) against NIH/3T3
2d148.26
2e187.66
Doxorubicin>1000

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electronegative substituents such as chlorine enhances biological activity due to increased lipophilicity and better interaction profiles with biological targets .

Lipophilicity and Drug-Likeness

The high LogP value indicates that the compound is lipophilic, which is advantageous for transmembrane diffusion and reaching intracellular targets effectively. This property is crucial for its potential as a therapeutic agent .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds similar to 3-[2-(2,6-Dichlorophenoxy)anilino]-1-phenylbut-2-en-1-one:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antifungal properties against Candida species, revealing that specific structural modifications significantly enhanced activity .
  • Molecular Docking Studies : In silico studies using molecular docking have shown that these compounds can effectively bind to the active site of CYP51, suggesting a mechanism of action similar to that of existing antifungal drugs .

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